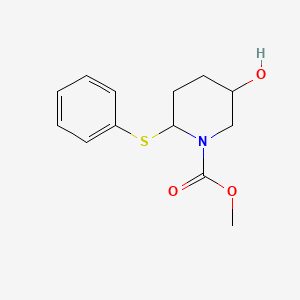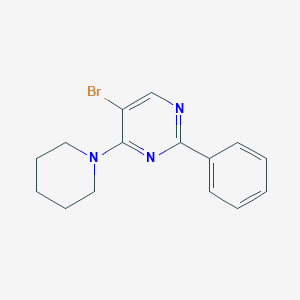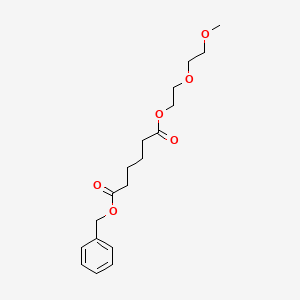
N~1~-(Butan-2-yl)-N~2~-undecylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(Butan-2-yl)-N~2~-undecylethane-1,2-diamine is an organic compound that belongs to the class of diamines. This compound is characterized by the presence of two amine groups attached to an ethane backbone, with a butan-2-yl group and an undecyl group as substituents. Diamines are known for their versatility in various chemical reactions and applications, making them valuable in both research and industrial settings.
Preparation Methods
The synthesis of N1-(Butan-2-yl)-N~2~-undecylethane-1,2-diamine can be achieved through several synthetic routes. One common method involves the reaction of butan-2-amine with undecyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired diamine compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N~1~-(Butan-2-yl)-N~2~-undecylethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl halides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N~1~-(Butan-2-yl)-N~2~-undecylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(Butan-2-yl)-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N~1~-(Butan-2-yl)-N~2~-undecylethane-1,2-diamine can be compared with other diamines such as ethylenediamine and hexamethylenediamine. While all these compounds contain two amine groups, their chemical properties and applications differ due to variations in their structure. For example, ethylenediamine is commonly used as a chelating agent, while hexamethylenediamine is a key monomer in the production of nylon. The unique structure of N1-(Butan-2-yl)-N~2~-undecylethane-1,2-diamine imparts specific properties that make it suitable for certain applications, such as its potential biological activity and use in industrial processes.
Properties
CAS No. |
627522-01-4 |
|---|---|
Molecular Formula |
C17H38N2 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
N'-butan-2-yl-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C17H38N2/c1-4-6-7-8-9-10-11-12-13-14-18-15-16-19-17(3)5-2/h17-19H,4-16H2,1-3H3 |
InChI Key |
VHJLWWFUAMYTDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-5-phenyl-1H-pyrrole](/img/structure/B14217792.png)
![(2S)-2-[(But-2-en-1-yl)oxy]propanoic acid](/img/structure/B14217795.png)
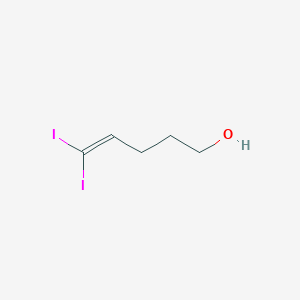
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline](/img/structure/B14217807.png)

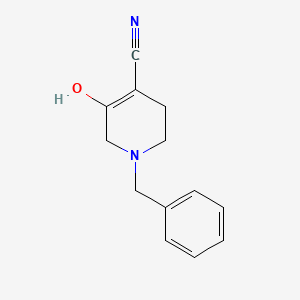
![N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-alanyl-L-serine](/img/structure/B14217827.png)
![5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one](/img/structure/B14217837.png)
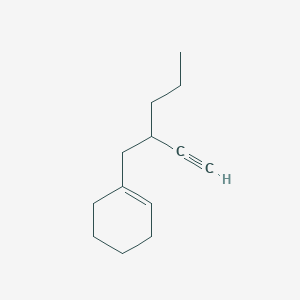
![Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-](/img/structure/B14217861.png)

